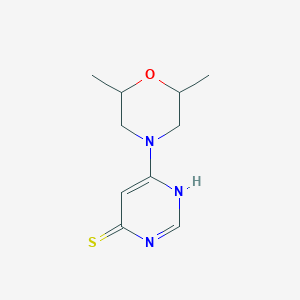

6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol

CAS No.: 1023811-63-3

Cat. No.: VC2809683

Molecular Formula: C10H15N3OS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023811-63-3 |

|---|---|

| Molecular Formula | C10H15N3OS |

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | 6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-4-thione |

| Standard InChI | InChI=1S/C10H15N3OS/c1-7-4-13(5-8(2)14-7)9-3-10(15)12-6-11-9/h3,6-8H,4-5H2,1-2H3,(H,11,12,15) |

| Standard InChI Key | BFTQLASHOZWZSH-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(O1)C)C2=CC(=S)N=CN2 |

| Canonical SMILES | CC1CN(CC(O1)C)C2=CC(=S)N=CN2 |

Introduction

Physical and Chemical Properties

Structural Characteristics

The three-dimensional structure of 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol exhibits several important features that contribute to its chemical behavior. The pyrimidine ring provides a planar, aromatic scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in proteins. The morpholine ring, with its two methyl substituents at positions 2 and 6, introduces conformational constraints and hydrophobic patches that can interact with lipophilic binding pockets in biological targets.

Chemical Reactivity

The thiol group (-SH) at the 4-position of the pyrimidine ring is a key feature that determines much of the compound's reactivity. Thiols are nucleophilic and can readily form disulfide bonds or engage in other addition reactions. In biological contexts, this reactivity allows the compound to form covalent bonds with cysteine residues in proteins, which is particularly relevant for enzyme inhibition mechanisms.

The morpholine moiety, being a secondary amine incorporated into a cyclic structure, contributes to the compound's basicity and provides a site for hydrogen bonding interactions. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen can participate in hydrogen bonding as either an acceptor or donor depending on its protonation state.

Spectroscopic Properties

Table 1: Key Spectroscopic and Identification Data for 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3OS |

| Molecular Weight | 225.31 g/mol |

| CAS Number | 1023811-63-3 |

| IUPAC Name | 6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-4-thione |

| InChI Key | BFTQLASHOZWZSH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CC(O1)C)C2=CC(=S)N=CN2 |

| PubChem Compound ID | 45496275 |

Synthesis Methods

Laboratory Synthesis

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol typically involves multiple steps starting from pyrimidine derivatives and morpholine compounds. The general approach often utilizes substitution reactions to introduce the morpholine group at the 6-position of the pyrimidine ring, followed by incorporation of the thiol functionality at the 4-position.

These reactions commonly require controlled conditions, including inert atmospheres (such as nitrogen or argon) to prevent oxidation of intermediate products. Catalysts, particularly palladium or copper complexes, are often employed to facilitate certain steps of the synthesis. Temperature control and specific solvent systems are critical parameters that influence the yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis methods are typically optimized to improve efficiency, yield, and cost-effectiveness. Continuous flow chemistry techniques may be employed to enhance reaction control and scalability. This approach allows for better heat management and mixing, which can significantly improve the consistency of the product quality.

Advanced purification techniques, including crystallization under controlled conditions and chromatographic methods, are essential for obtaining the compound with high purity. These processes are particularly important for applications in pharmaceutical research, where impurities can interfere with biological assays or introduce toxicity.

Biological Activities and Applications

Enzyme Inhibition

One of the most significant potential applications of 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol is in enzyme inhibition. The thiol group enables the formation of covalent bonds with cysteine residues in proteins, which can lead to irreversible or slowly reversible inhibition of enzymatic activity. This mechanism is particularly valuable in therapeutic contexts where sustained inhibition of specific enzymes can provide therapeutic benefits.

The compound's ability to form these covalent bonds makes it a promising candidate for developing targeted enzyme inhibitors, especially for enzymes involved in cancer pathways or other disease processes. The specificity of inhibition can be enhanced by optimizing the interactions between the morpholine and pyrimidine portions of the molecule with complementary binding sites on the target enzyme.

Bioconjugation Applications

The thiol functionality in 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol provides opportunities for bioconjugation with various biomolecules. This property enables the compound to be incorporated into more complex structures, such as antibody-drug conjugates, peptide conjugates, or modified nucleic acids.

These bioconjugation capabilities have potential applications in targeted drug delivery systems, where the compound can be attached to targeting moieties that direct it to specific tissues or cell types. Additionally, bioconjugation can be utilized in developing diagnostic agents, where the compound is linked to imaging probes or detection tags.

Antimicrobial Activity

Research suggests that 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. This activity could be particularly valuable in addressing the growing challenge of antimicrobial resistance, which has created an urgent need for novel antibiotics with unique mechanisms of action.

The compound's ability to interact with essential proteins in microbial cells, potentially through covalent bonding with critical cysteine residues, may provide a mechanism for inhibiting bacterial growth or survival. This approach could yield antimicrobial agents that are less susceptible to existing resistance mechanisms.

Material Science Applications

Beyond its biological applications, 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol has potential uses in material science. The compound's unique electronic structure and reactivity make it interesting for developing new materials with specific properties.

In particular, the compound may be useful in creating sensors and electronic devices that leverage its distinctive chemical reactivity. The thiol group can form bonds with metal surfaces, potentially enabling the development of functionalized surfaces with specific detection or catalytic properties. Additionally, the compound's heterocyclic structure may contribute to materials with useful optical or electronic characteristics.

These material science applications represent an emerging area of research for this compound, highlighting its versatility beyond biological and medicinal applications. The ability to precisely control the compound's incorporation into material systems could lead to innovations in fields such as environmental sensing, electronics, and catalysis.

Structure-Activity Relationships

The pyrimidine ring provides a rigid, planar scaffold that can engage in π-stacking interactions with aromatic amino acid residues in proteins. This interaction contributes to binding affinity and positioning of the molecule within protein binding sites. The nitrogen atoms in the pyrimidine ring can also participate in hydrogen bonding interactions, further enhancing binding to protein targets.

The thiol group is particularly important for the compound's ability to form covalent bonds with proteins. This functional group can react with accessible cysteine residues in proteins, forming disulfide bridges that result in strong, covalent inhibition. The positioning of the thiol group on the pyrimidine ring is optimized for interaction with specific protein targets.

The dimethylmorpholine substituent contributes to the compound's three-dimensional structure and influences its binding characteristics. The morpholine ring provides conformational constraints that can enhance selectivity for specific binding pockets. Additionally, the two methyl groups introduce hydrophobic interactions that can improve binding affinity to lipophilic regions of target proteins.

Research Findings and Future Directions

Current Research Status

Current research on 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol is primarily focused on exploring its potential applications in medicinal chemistry and materials science. While specific case studies are still emerging, preliminary findings suggest promising activities in several areas, including enzyme inhibition and antimicrobial effects.

The compound's unique structural features make it an interesting candidate for targeted drug development programs, particularly those focused on cysteine-containing enzymes involved in disease processes. Additionally, its potential in antimicrobial applications addresses the critical need for new agents against resistant bacterial strains.

Future Research Directions

Several promising directions for future research on 6-(2,6-Dimethylmorpholin-4-yl)pyrimidine-4-thiol can be identified:

-

Detailed mechanistic studies to better understand its interactions with specific biological targets

-

Structure optimization to enhance selectivity and reduce potential off-target effects

-

Exploration of additional applications in fields such as catalysis and material science

-

Development of improved synthetic methods for more efficient production

-

Investigation of combination approaches, where the compound is used in conjunction with other therapeutic agents

These research directions highlight the diverse potential of this compound and the ongoing interest in expanding its applications across multiple scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume